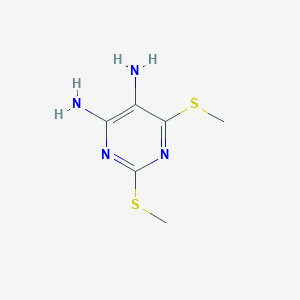![molecular formula C14H10BrN3O B12901536 [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-11-3](/img/structure/B12901536.png)
[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that incorporates a furan ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Imidazo[1,2-a]pyridine: The brominated furan is then reacted with a suitable pyridine derivative under conditions that promote cyclization to form the imidazo[1,2-a]pyridine ring.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and as a precursor for other biologically active compounds.
作用機序
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the acetonitrile group but shares the core structure.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)ethanol: Contains an ethanol group instead of acetonitrile.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetamide: Contains an acetamide group instead of acetonitrile.
Uniqueness
The presence of the acetonitrile group in 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile provides unique reactivity and potential biological activity compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for further modifications and applications.
特性
CAS番号 |
88571-11-3 |
|---|---|
分子式 |
C14H10BrN3O |
分子量 |
316.15 g/mol |
IUPAC名 |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10BrN3O/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
InChIキー |
JHRLRRBUJDHLFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)Br)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)


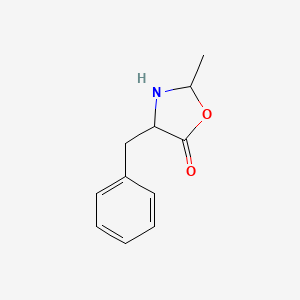
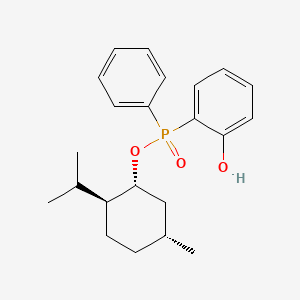

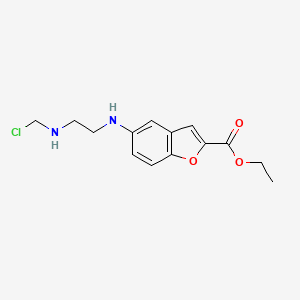
![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
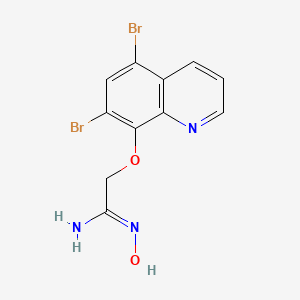

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)


